1-(2-甲氧基乙基)-5-(3-甲氧基苯基)-1H-咪唑-2-胺

描述

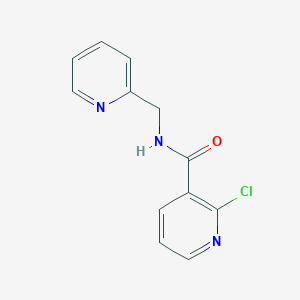

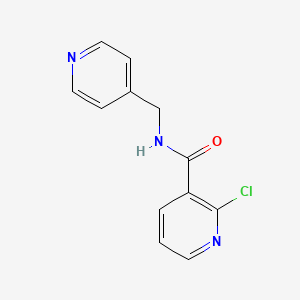

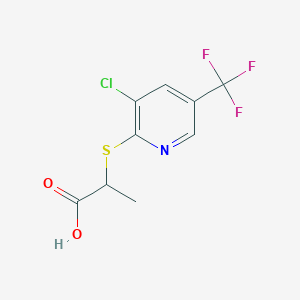

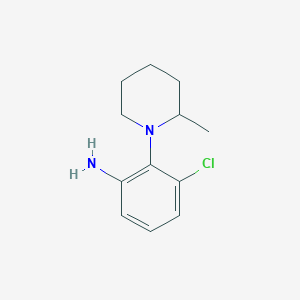

The compound "1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1H-imidazol-2-amine" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their biological and pharmaceutical importance, often exhibiting a range of activities such as antimicrobial and anticancer properties . The methoxy groups in the compound suggest potential modifications to its solubility and bioavailability, which are important factors in drug design.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For example, a one-pot synthesis approach has been described for a related compound, which involved hydrogenation, reaction with an aldehyde, and dehydrogenation steps . Another synthesis method for a polycyclic imidazole analog involved oxidative intramolecular C–H amination . Although the exact synthesis route for "1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1H-imidazol-2-amine" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. The presence of the imidazole ring, an ionizable aromatic compound, is known to improve pharmacokinetic characteristics . The substitution pattern on the imidazole ring, such as the positions of the methoxy groups, can significantly influence the compound's properties and interactions with biological targets.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, which can be utilized to further modify the compound or to study its reactivity. For instance, imidazo[1,2-a]pyridines can rearrange to form different heterocyclic systems in the presence of triethylamine . The reactivity of the imidazole nitrogen atom is also a key feature, as it can participate in ring formation and other transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, stability, and ionization, are influenced by their molecular structure. The presence of methoxy groups can enhance the solubility of the compound . The imidazole ring itself is known for its aromaticity and ability to participate in hydrogen bonding, which can affect its interaction with biological molecules. The compound's optical properties, such as UV absorption and fluorescence, can also be of interest, especially for imaging or analytical purposes .

科学研究应用

晶体结构和表面分析

- 研究了相关咪唑并[1,2-a]吡啶衍生物的晶体结构和赫希菲尔德表面分析。这些研究对于理解类似化合物的分子几何结构和分子间相互作用至关重要 (Dhanalakshmi et al., 2018)。

缓蚀

- 对咪唑衍生物(包括带有甲氧基的咪唑衍生物)的研究表明它们具有作为金属缓蚀剂的潜力。发现这些化合物可有效防止酸性溶液中的腐蚀,这一特性可用于各种工业应用中 (Prashanth et al., 2021)。

合成和重排

- 研究表明了类似咪唑衍生物的合成和重排,突出了这些化合物形成各种分子结构的多功能性。这项研究在合成化学领域具有重要意义 (Khalafy et al., 2002)。

化学传感器开发

- 咪唑衍生物已用于化学传感器的开发。例如,对带有硝基的咪唑衍生物的研究表明其作为胺类的比色传感器的潜力 (Afandi et al., 2020)。

生物学研究

- 咪唑环以其生物学和药学重要性而闻名。对 1H-菲并[9,10-d]咪唑衍生物的研究证明了其在抗菌和抗癌活性方面的潜力 (Ramanathan, 2017)。

合成技术

- 已经描述了相关咪唑衍生物的一锅合成,展示了创建这些化合物以用于各种用途(包括药代动力学和代谢研究)的有效方法 (Odasso & Toja, 1983)。

药物设计

- 咪唑-2-胺和相关化合物由于其药效基团特性而被认为在药物设计中很重要。它们被用作创建具有潜在治疗益处的新药的模板 (Ostrovskyi et al., 2011)。

属性

IUPAC Name |

1-(2-methoxyethyl)-5-(3-methoxyphenyl)imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-17-7-6-16-12(9-15-13(16)14)10-4-3-5-11(8-10)18-2/h3-5,8-9H,6-7H2,1-2H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXPZVVXNQUALU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CN=C1N)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyethyl)-5-(3-methoxyphenyl)-1H-imidazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B3022131.png)